Enzyme Inhibition Potency: trans-4-MCHA vs. Unsubstituted Cyclohexylamine
The trans isomer of 4-Methylcyclohexylamine demonstrates significantly enhanced inhibition of spermidine synthase compared to unsubstituted cyclohexylamine. The methyl substitution at the 4-position confers a steric and electronic environment that improves binding affinity at the enzyme active site [1].
| Evidence Dimension | Enzyme inhibition potency (IC50 against spermidine synthase) |
|---|---|
| Target Compound Data | trans-4-Methylcyclohexylamine: IC50 = 1.4 µM |
| Comparator Or Baseline | Cyclohexylamine: IC50 = 2.4 ± 0.7 µM |
| Quantified Difference | ~1.7-fold lower IC50 (greater potency) for trans-4-MCHA |
| Conditions | Spermidine synthase enzyme assay (EC 2.5.1.16); competitive inhibition with 1,4-diaminobutane |
Why This Matters
For researchers developing spermidine synthase inhibitors as antiparasitic or anticancer agents, the 1.7-fold potency improvement with trans-4-MCHA over unsubstituted cyclohexylamine translates to lower required concentrations and potentially reduced off-target effects.
- [1] BRENDA Enzyme Database. EC 2.5.1.16 – Spermidine Synthase. Inhibitor Data: trans-4-Methylcyclohexylamine (IC50 1.4 µM, entry 662805) vs. Cyclohexylamine (IC50 2.4 ± 0.7 µM, entry 661768). Technical University of Braunschweig. View Source
